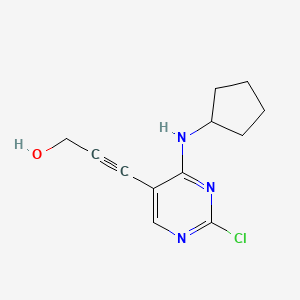

3-(2-Chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol

Cat. No. B1488084

Key on ui cas rn:

1374639-76-5

M. Wt: 251.71 g/mol

InChI Key: CHGKAGOTEWCHJL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09193732B2

Procedure details

A nitrogen-flushed, suitably equipped 5 L 4-neck round bottom flask is charged with 200 g (0.723 mol, 1.0 eq.) of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (A1f) and 2303 g, (2600 mL) of tetrahydrofuran. The mixture is stirred, heated to reflux (67° C.) and 200 mL of distillate is collected. The sample is cooled to 25° C. and 52.7 g (0.940 mol, 55.6 mL, 1.3 eq.) of propargyl alcohol (A1e), 570.3 g (1.808 mol, 2.5 eq.) of tetrabutylammonium fluoride trihydrate and 25.4 g (0.036 mol, 0.05 eq.) of bis(triphenylphosphine)palladium (II) dichloride are added. The sample is stirred, heated to reflux (67° C.) and maintained at this temperature for 2 h or until 5-7% of the starting material A1f remains as determined by HPLC analysis. The sample is cooled to 25° C. and concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 1150 mL to remove tetrahydrofuran. 541 g, (600 mL) of ethyl acetate is charged. The sample is again concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 1150 mL to remove residual tetrahydrofuran. 2706 g (3000 mL) of ethyl acetate and a solution of 63 g of sodium bicarbonate dissolved in 1500 g (1500 mL) of water are added. The sample is stirred at 25° C. for 10 min and the phases are separated. The organic (top) phase is washed once with 1500 g (1500 mL) of water. The sample is stirred for 10 min and the phases are separated. The organic (top) phase is concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 625 mL to remove ethyl acetate. 1582 g (2000 mL) of acetone is added to the concentrate. The sample is stirred, heated to reflux (58° C.) and maintained at this temperature for 30 min. It is then cooled to 40° C. and clarified by filtering through a pad of filter cel. The flask and filter cake are washed twice with 158 g (200 mL, 2×100 mL per wash) of acetone. The sample is concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 460 mL. It is then cooled to 4° C. and is hold at this temperature for 1 h. The solids are filtered and the filter cake is washed twice with 158 g (2×100 mL) of cold (4° C.) acetone. The solids are dried at 50° C. for 16 h, to afford 85.6 g (47.4%, corrected) of Compound A1d as a tan, crystalline solid, mp=162-163° C.

Name

bis(triphenylphosphine)palladium

Quantity

25.4 g

Type

catalyst

Reaction Step Two

[Compound]

Name

starting material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[C:3]([NH:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.[CH2:15]([OH:18])[C:16]#[CH:17].O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[Cl:8][C:5]1[N:4]=[C:3]([NH:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)[C:2]([C:17]#[C:16][CH2:15][OH:18])=[CH:7][N:6]=1 |f:2.3.4.5.6,^1:45,59|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C(=NC(=NC1)Cl)NC1CCCC1

|

|

Name

|

|

|

Quantity

|

2600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

55.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)O

|

|

Name

|

|

|

Quantity

|

570.3 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

bis(triphenylphosphine)palladium

|

|

Quantity

|

25.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1

|

Step Three

[Compound]

|

Name

|

starting material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

67 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A nitrogen-flushed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is collected

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The sample is cooled to 25° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The sample is stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (67° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The sample is cooled to 25° C.

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 1150 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove tetrahydrofuran

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

541 g, (600 mL) of ethyl acetate is charged

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The sample is again concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 1150 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual tetrahydrofuran

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

2706 g (3000 mL) of ethyl acetate and a solution of 63 g of sodium bicarbonate dissolved in 1500 g (1500 mL) of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The sample is stirred at 25° C. for 10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases are separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic (top) phase is washed once with 1500 g (1500 mL) of water

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The sample is stirred for 10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases are separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic (top) phase is concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 625 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove ethyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

1582 g (2000 mL) of acetone is added to the concentrate

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The sample is stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (58° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at this temperature for 30 min

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It is then cooled to 40° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by filtering through a pad of filter cel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The flask and filter cake

|

WASH

|

Type

|

WASH

|

|

Details

|

are washed twice with 158 g (200 mL, 2×100 mL per wash) of acetone

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The sample is concentrated under reduced pressure (100 mbar, 30° C. maximum internal temperature) to a volume of 460 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It is then cooled to 4° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids are filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake is washed twice with 158 g (2×100 mL) of cold (4° C.) acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solids are dried at 50° C. for 16 h

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 85.6 g (47.4%, corrected) of Compound A1d as a tan, crystalline solid, mp=162-163° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

ClC1=NC=C(C(=N1)NC1CCCC1)C#CCO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |